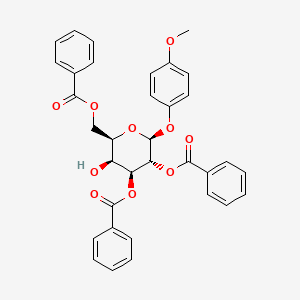![molecular formula C12H19NO4 B7957263 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B7957263.png)
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one, also known as tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, is a research chemical with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol. This compound is characterized by its bicyclic structure, which includes both oxygen and nitrogen atoms, making it a versatile building block in organic synthesis.
Preparation Methods
The synthesis of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one typically involves the reaction of tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate with various reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to protect the nitrogen atom, followed by cyclization to form the bicyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one has several scientific research applications:
Chemistry: It serves as a chiral auxiliary or ligand in asymmetric synthesis, facilitating the formation of chiral centers.
Biology: The compound is used in the development of biologically active molecules, including potential anticancer agents.
Medicine: Research into its derivatives has shown promise in the development of new pharmaceuticals.
Industry: It is utilized in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one involves its role as a chiral auxiliary or ligand in catalytic processes. It facilitates the formation of chiral centers by stabilizing transition states and intermediates during chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its use in asymmetric synthesis or the development of biologically active compounds .
Comparison with Similar Compounds
9-Boc-3-oxa-9-azabicyclo[3.3.1]nonan-7-one can be compared with other similar compounds, such as:
9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: This compound has a similar bicyclic structure but with a methyl group instead of a tert-butyl group.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: This compound features a benzyl group and is used in different synthetic applications.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound includes sulfur atoms in its structure, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its utility in asymmetric synthesis and the development of biologically active molecules.
Properties
IUPAC Name |
tert-butyl (1S,5R)-7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-8-4-10(14)5-9(13)7-16-6-8/h8-9H,4-7H2,1-3H3/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLVVTNYEYTHMM-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC(=O)C[C@H]1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
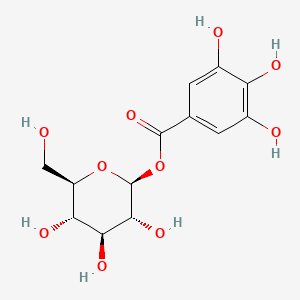
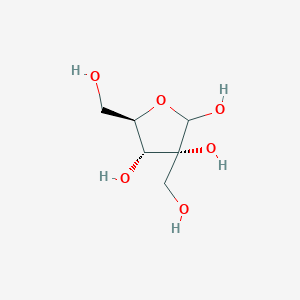
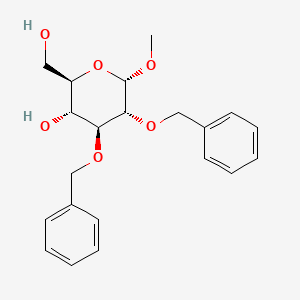
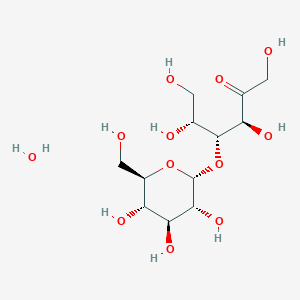
![3-[(dimethylamino)methyl]-4-methoxybenzaldehyde hydrochloride hydrate](/img/structure/B7957206.png)
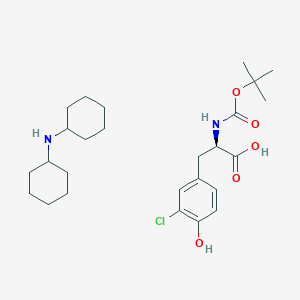
![(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride](/img/structure/B7957228.png)
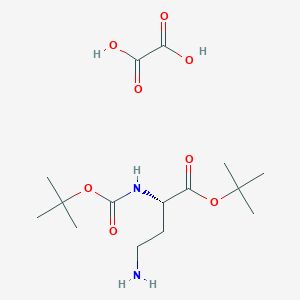
![9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-3H-purin-6-one](/img/structure/B7957239.png)
![1-(2-Aminobenzo[d]thiazol-4-yl)ethanone](/img/structure/B7957247.png)
![2-[[2-[[(2S)-2-azaniumyl-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetate](/img/structure/B7957260.png)
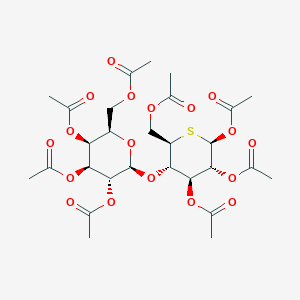
![(2S)-5-[bis(prop-2-enoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7957272.png)
